Monoaminocarboxydihydroborane

Description

Historical Trajectories and Foundational Concepts in Borane (B79455) Chemistry

The journey into the world of borane chemistry began in the early 20th century, pioneered by the meticulous work of German chemist Alfred Stock. britannica.combritannica.com From 1912 to 1937, Stock and his group were the first to systematically synthesize and characterize a series of boron hydrides, which he named "boranes". britannica.combritannica.com This work was particularly challenging due to the volatile, toxic, and air-sensitive nature of these compounds, which necessitated the development of specialized high-vacuum techniques. britannica.com

A pivotal moment in borane chemistry was the elucidation of its unique bonding. Unlike carbon-based alkanes, boranes are often "electron-deficient," meaning they lack enough electrons to form conventional two-center, two-electron bonds between all adjacent atoms. This led to the groundbreaking concept of three-center, two-electron bonds, where a single pair of electrons binds three atoms (typically two boron atoms and a bridging hydrogen atom). britannica.com This novel bonding model was crucial to understanding the polyhedral cluster structures of more complex boranes. britannica.com For his extensive studies on the structure of boranes which illuminated these complex bonding problems, William Nunn Lipscomb, Jr., was awarded the Nobel Prize in Chemistry in 1976. britannica.combritannica.com

The field saw another significant leap forward with the work of Herbert C. Brown, a student of early American borane researcher Hermann I. Schlesinger. Brown's development of the hydroboration reaction in 1956 revolutionized organic synthesis. britannica.combritannica.com This reaction involves the addition of a borane (like diborane) across a carbon-carbon double or triple bond, leading to the formation of organoboranes. britannica.com These organoborane intermediates can then be readily converted into a variety of other functional groups, making hydroboration a cornerstone of modern synthetic methodology. Brown's contributions were recognized with the Nobel Prize in Chemistry in 1979. britannica.combritannica.com The foundational work of these pioneers laid the groundwork for the synthesis and exploration of more complex borane derivatives, including the aminocarboxyboranes that are the focus of this article.

| Time Period/Year | Key Development | Principal Scientist(s) | Significance |

| 1912-1937 | Systematic synthesis and characterization of boranes. britannica.combritannica.com | Alfred Stock | Established the field of borane chemistry and developed necessary handling techniques. britannica.com |

| 1937 | Discovery of amine-boranes. | Burg and Schlesinger | Opened the door to a rich class of borane complexes with diverse applications. chemrevlett.com |

| 1956 | Development of the hydroboration reaction. britannica.combritannica.com | Herbert C. Brown | Provided a powerful and versatile new tool for organic synthesis. britannica.combritannica.com |

| 1976 | Nobel Prize in Chemistry for studies on the structure of boranes. britannica.combritannica.com | William Nunn Lipscomb, Jr. | Recognized the importance of understanding the unique bonding in boranes. britannica.combritannica.com |

| 1979 | Nobel Prize in Chemistry for the development of boron-containing reagents in organic synthesis. britannica.combritannica.com | Herbert C. Brown | Acknowledged the transformative impact of hydroboration on synthetic chemistry. britannica.combritannica.com |

Strategic Importance of Monoaminocarboxydihydroborane in Modern Synthetic Chemistry

This compound and the broader class of aminocarboxyboranes hold a position of strategic importance in modern synthetic chemistry due to their unique structural features and versatile reactivity. These compounds serve as valuable building blocks and intermediates in the synthesis of more complex molecules, particularly in the realms of medicinal and materials chemistry.

One of the key aspects of their importance lies in their role as amino acid mimics . wikipedia.orgwikipedia.org Amino acids are the fundamental building blocks of proteins, and molecules that can mimic their structure and function are of great interest in drug discovery and chemical biology. wikipedia.org Aminocarboxyboranes, by incorporating a boron atom into an amino acid-like framework, can act as peptidomimetics. wikipedia.org These mimics can be used to create peptides with altered properties, such as increased stability against enzymatic degradation, which is a common challenge in the development of peptide-based drugs. nih.gov The ability to synthesize peptides with enhanced stability and potentially novel biological activities makes aminocarboxyboranes highly valuable synthetic targets. nih.govmdpi.com

Furthermore, certain aminocarboxyboranes have been identified as carbon monoxide-releasing molecules (CORMs) . wikipedia.org Carbon monoxide, despite its well-known toxicity at high concentrations, is an important endogenous signaling molecule (a gasotransmitter) with roles in processes like vasodilation and inflammation. wikipedia.orgnih.gov CORMs are compounds that can deliver controlled amounts of CO to biological systems for therapeutic or research purposes. wikipedia.orgchemistryviews.org The discovery that aminocarboxyborane derivatives can release CO under specific conditions has opened up new avenues for their application. cam.ac.uk For example, hexamethylenetetramine carboxyborane was found to release CO very slowly, allowing for the study of the biological effects of sustained, low-level CO exposure. cam.ac.uk This makes them important tools for investigating the pharmacology of carbon monoxide and for the potential development of novel therapeutics.

The synthesis of aminocarboxyboranes themselves often involves the use of precursors like amine-cyanoboranes. The development of new and efficient synthetic routes to these boron-containing amino derivatives is an active area of research, highlighting their recognized value in the synthetic community. Their utility as intermediates is a testament to the power of borane chemistry to create novel molecular architectures with unique and desirable properties.

Overview of Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape for this compound and related compounds is vibrant and multidisciplinary, with significant efforts focused on harnessing their biological and chemical properties. A major trend is the exploration of their potential as therapeutic agents. Research has shown that aminocarboxyboranes and their precursors exhibit a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. This has spurred further investigation into their potential use in treating various medical conditions, including those caused by drug-resistant microorganisms.

Another significant and emerging trend is the development of aminocarboxyboranes as targeted drug delivery vehicles and specialized research tools. Their role as amino acid mimics is being leveraged to design peptidomimetics with enhanced stability and specific biological targets. wikipedia.orgnih.gov This is part of a broader trend in medicinal chemistry to overcome the limitations of natural peptides as drugs. wikipedia.org

The development of CO-releasing molecules (CORMs) based on aminocarboxyborane scaffolds is another key research direction. wikipedia.org Scientists are working on creating CORMs that can be triggered to release CO by specific stimuli, such as light or the presence of certain biomolecules like reactive oxygen species. cam.ac.uk This allows for targeted delivery of CO to specific tissues or cells, which could have applications in treating a range of conditions from inflammation to cancer. nih.govcam.ac.ukrsc.org The ability to fine-tune the CO release rate by modifying the molecular structure is a particularly attractive feature for designing sophisticated therapeutic systems. chemistryviews.org

Furthermore, there is a continuous effort to develop novel and more efficient synthetic methods for preparing these complex boron compounds. As the potential applications of aminocarboxyboranes expand, so does the need for robust and scalable synthetic routes. This includes the development of new catalysts and reagents to facilitate the construction of these unique molecular architectures. The convergence of synthetic organic chemistry, medicinal chemistry, and chemical biology is driving innovation in the field, with the ultimate goal of translating the unique properties of this compound and its derivatives into practical applications.

| Research Area | Focus | Potential Applications |

| Medicinal Chemistry | Exploration of antifungal, antibacterial, and anti-inflammatory properties. | Development of new antimicrobial and anti-inflammatory drugs. |

| Peptidomimetics | Design of stable amino acid mimics to create peptides with enhanced properties. wikipedia.org | Creation of more effective and durable peptide-based therapeutics. nih.gov |

| CO-Releasing Molecules (CORMs) | Development of stimuli-responsive CORMs for targeted CO delivery. wikipedia.orgcam.ac.uk | Therapeutic applications in inflammation, cardiovascular diseases, and cancer. nih.gov |

| Synthetic Methodology | Creation of efficient and scalable synthetic routes to aminocarboxyboranes. | Facilitating broader access to these compounds for research and development. |

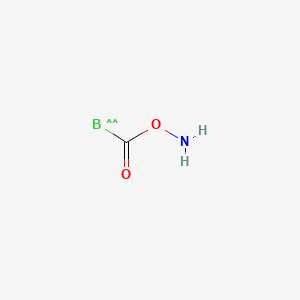

Structure

2D Structure

Properties

CAS No. |

98169-69-8 |

|---|---|

Molecular Formula |

CH2BNO2 |

Molecular Weight |

70.85 g/mol |

InChI |

InChI=1S/CH2BNO2/c2-1(4)5-3/h3H2 |

InChI Key |

QAQRGFVQHREOLN-UHFFFAOYSA-N |

SMILES |

[B]C(=O)ON |

Canonical SMILES |

[B]C(=O)ON |

Synonyms |

MADB monoamino-carboxy-dihydro-borane monoaminocarboxydihydroborane |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Monoaminocarboxydihydroborane and Its Derivatives

Elaboration of Direct Synthetic Routes to Monoaminocarboxydihydroborane

Direct synthetic routes to this compound, while conceptually straightforward, present unique challenges due to the reactivity of the borane (B79455) moiety. One of the pioneering syntheses of H₃NBH₂COOH was reported by Spielvogel. rcin.org.pl Although specific details of this direct synthesis are not extensively documented in readily available literature, the general approach to forming amine-borane adducts involves the reaction of a Lewis base (amine) with a Lewis acid (borane).

A general method for the synthesis of α-amino acids that can be conceptually adapted involves the amination of α-halocarboxylic acids. libretexts.orgalmerja.net In the context of this compound, this would theoretically involve the reaction of an amine-borane complex with a haloacetic acid derivative. However, the stability and reactivity of the starting materials under these conditions would need to be carefully controlled.

Another direct approach could be envisioned through the reaction of ammonia-borane (H₃NBH₃) with a carboxylating agent. The challenge lies in the selective functionalization of one B-H bond without disrupting the B-N linkage or causing unwanted side reactions.

Direct amidation from carboxylic acids and amines using borate (B1201080) esters like tris(2,2,2-trifluoroethyl) borate has been shown to be effective for a wide range of substrates, including the formation of dipeptides. nih.gov While not a direct synthesis of the parent compound, this methodology highlights the utility of boron-based reagents in forming bonds relevant to this compound derivatives.

Table 1: Conceptual Direct Synthetic Approaches

| Reactants | Conceptual Product | Challenges |

| Amine-borane + Haloacetic acid derivative | This compound | Stability of reactants, control of reactivity |

| Ammonia-borane + Carboxylating agent | This compound | Selective B-H functionalization, potential for side reactions |

Precursor-Mediated Synthesis and Functional Group Transformations

Precursor-mediated synthesis offers a more controlled and often more successful approach to obtaining this compound and its derivatives. This strategy involves the synthesis of a stable precursor molecule that can be subsequently converted to the target compound through one or more functional group transformations.

One documented precursor-mediated route to a derivative, Me₂NHBH₂COOH, involved a multi-step process starting from Me₃NBH₂CN. iupac.org This highlights the use of a cyano-borane adduct as a key precursor. The general strategy involves the reduction of the cyano group to an amine, followed by carboxylation.

The synthesis of α-amino acids from α-keto acids via reductive amination is a well-established method. libretexts.org For this compound, a hypothetical precursor could be a boryl-glyoxylic acid, which upon reaction with ammonia (B1221849) and a suitable reducing agent, would yield the desired product.

Functional group transformations are crucial for creating a diverse range of derivatives from a common precursor. organic-chemistry.org For instance, the carboxylic acid group of this compound can be converted to esters, amides (including peptides), and other functionalities using standard organic synthesis techniques. iupac.org The synthesis of dipeptides has been achieved by coupling protected amino acids with borate esters, demonstrating the feasibility of incorporating these boron analogues into larger biomolecules. nih.gov

(R)-α-aminoadipic acid, a readily available chiral building block, has been used as a precursor for the synthesis of various D-amino acids, showcasing the utility of precursor-based strategies in generating stereochemically pure compounds. nih.govnih.gov A similar approach could be envisioned for the synthesis of chiral derivatives of this compound.

Catalytic Approaches in the Formation of this compound Analogues

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. mdpi.com While specific catalytic syntheses of this compound itself are not widely reported, catalytic methods used for the synthesis of related borane compounds and amino acids provide a framework for potential approaches.

Boronic acids have been demonstrated to be effective catalysts for the direct formation of amides from carboxylic acids and amines. ucl.ac.uk These reactions typically require the removal of water, often achieved through azeotropic reflux or the use of dehydrating agents. ucl.ac.uk This catalytic amidation could be applied to the synthesis of peptide derivatives of this compound.

Transition metal catalysis is another powerful tool. For instance, niobium pentoxide (Nb₂O₅) has been used as a reusable heterogeneous Lewis acid catalyst for the direct synthesis of diamides from dicarboxylic acids and amines. nih.govnih.gov Such catalysts could potentially be adapted for the synthesis of amides derived from this compound.

The synthesis of α-amino acids has been achieved through catalytic enantioselective reduction of trifluoromethyl-substituted imines, highlighting the potential for developing catalytic methods to produce chiral boron-containing amino acid analogues. nih.gov Photocatalysis is also emerging as a powerful technique for the stereoselective synthesis of unnatural α-amino acids from carboxylic acids. chemrxiv.org

Table 2: Potential Catalytic Strategies for Analogues

| Catalytic Approach | Target Transformation | Potential Catalyst |

| Catalytic Amidation | Formation of peptide derivatives | Boronic acids, Nb₂O₅ |

| Enantioselective Reduction | Synthesis of chiral analogues | Chiral transition metal complexes |

| Photocatalysis | Stereoselective C-C bond formation | Organic photocatalysts |

Exploration of Stereoselective and Regioselective Synthetic Pathways

The synthesis of chiral molecules with high stereoselectivity is a cornerstone of modern drug discovery and development. youtube.com For this compound, which is a chiral molecule, the development of stereoselective synthetic routes is of paramount importance.

Enantioselective synthesis of α-amino acids can be achieved through methods like the asymmetric hydrogenation of dehydroamino acids using chiral catalysts. libretexts.org A similar strategy could be employed for this compound precursors containing a double bond. The use of chiral catalysts, such as those based on rhodium(I) with chiral diphosphine ligands, has been highly effective in this regard. libretexts.org

Regioselectivity, the control of the site of a chemical reaction, is also crucial, particularly when synthesizing substituted derivatives. masterorganicchemistry.com For instance, in the functionalization of an aromatic ring within a this compound derivative, controlling the position of substitution (ortho, meta, or para) is essential. The regioselective bromination of phenols, for example, can be challenging due to the small electronic differences between the positions, but specific reagents and conditions can achieve high selectivity. rsc.org

Copper-catalyzed addition of amine derivatives to alkenes has been shown to proceed with high stereoselectivity, providing a route to various saturated nitrogen heterocycles. nih.gov This type of methodology could be adapted to construct cyclic analogues of this compound.

Process Intensification and Scalability Considerations for this compound Production

Process intensification aims to develop smaller, cleaner, and more energy-efficient chemical processes. youtube.com For the production of this compound, which may be required in larger quantities for further research and potential applications, considering scalability from the outset is crucial.

Key principles of process intensification include maximizing reaction effectiveness at the molecular level and optimizing driving forces. rsc.org This can be achieved through the use of microreactors and flow chemistry, which offer precise control over reaction conditions and can lead to improved yields and purity.

The choice of synthetic route has a significant impact on scalability. Direct, one-pot syntheses are often more scalable than multi-step routes with intermediate purifications. The development of robust catalytic systems that can be easily separated and recycled is also a key consideration for large-scale production.

For example, the use of heterogeneous catalysts like Nb₂O₅ simplifies product purification and catalyst recovery, making the process more amenable to scale-up. nih.govnih.gov Similarly, developing synthetic routes that avoid the use of expensive or hazardous reagents is essential for industrial viability.

Application of Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. opcw.org The twelve principles of green chemistry provide a framework for developing more sustainable synthetic methods. acs.orgpaperpublications.org

Key Green Chemistry Principles and their Application:

Prevention: It is better to prevent waste than to treat it after it has been created. paperpublications.org This can be achieved by designing high-yield, atom-economical reactions.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions are often more atom-economical than stoichiometric ones.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. paperpublications.org This involves choosing safer solvents and reagents.

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. acs.org Water is often considered a green solvent, and solvent-free reactions are ideal. researchgate.net

Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org Catalysts can increase reaction efficiency and reduce waste.

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible, as such steps require additional reagents and can generate waste. acs.org

The synthesis of nanoparticles using plant extracts is an example of a green synthesis method that avoids hazardous chemicals. biotech-asia.orgunram.ac.id While not directly applicable to this compound, it illustrates the trend towards more environmentally friendly synthetic approaches. In the context of this compound synthesis, this could translate to using water as a solvent, employing recyclable catalysts, and designing one-pot procedures to minimize waste.

Mechanistic Investigations into the Reactivity of Monoaminocarboxydihydroborane

Fundamental Reaction Pathways and Mechanistic Elucidation

The reactivity of monoaminocarboxydihydroborane is governed by the interplay of the amine, borane (B79455), and carboxylic acid functionalities. Understanding the fundamental pathways of hydrolysis, oxidation, and Lewis acid-base interactions is crucial to harnessing their synthetic potential.

Hydrolytic Reactivity of this compound

In neutral aqueous solutions, amine carboxyboranes can undergo slow decarbonylation. rsc.orgrsc.org A proposed mechanism for this process involves an initial internal nucleophilic substitution (SNi) where the carboxylate group attacks the boron center, leading to the dissociation of the amine and the formation of a cyclic carboxyborane anion (BH₂COO⁻). rsc.org This intermediate subsequently undergoes a rapid chelotropic fragmentation to release carbon monoxide (CO) and form a borinate ion (BH₂O⁻), which is ultimately converted to boric acid or borate (B1201080). rsc.org

Oxidative Transformations of this compound

The oxidation of this compound systems can proceed through various pathways, often involving the generation of amine-ligated boryl radicals. Amine carboxyboranes have been demonstrated to be effective precursors for these radicals under photocatalytic conditions. chemrxiv.orgchemrxiv.org The anion of an amine carboxyborane can be oxidized, for example by a photocatalyst under blue LED light, to generate a carboxyl radical. This intermediate then undergoes decarboxylation to produce the amine-ligated boryl radical. chemrxiv.orgchemrxiv.org

These generated boryl radicals are versatile intermediates that can participate in a variety of transformations, including halogen atom transfer (XAT) reactions with alkyl bromides to form Giese addition products. chemrxiv.org The oxidation potential of the amine carboxyborane is a key factor in these transformations. For instance, the oxidation potential of the trimethylamine (B31210) borane complex is greater than 1.7 V, which can be a limiting factor. However, the corresponding carboxylate anion has a significantly lower oxidation potential, making it more amenable to oxidation. chemrxiv.org

The table below presents the oxidation potentials of some amine-ligated boryl radical sources, illustrating the electronic influence of the substituents.

| Compound/Precursor | Oxidation Potential (V vs. SCE) |

| Trimethylamine borane complex | > 1.7 |

| Amine carboxyborane (anion) | Lower than the corresponding borane complex |

Table based on general findings in the literature. Specific values for this compound are not available.

Lewis Acid-Base Interactions and Adduct Formation Dynamics

At its core, this compound is a Lewis acid-base adduct, formed by the interaction of an amine (Lewis base) with the borane moiety (Lewis acid). wikipedia.org The stability and dynamics of this adduct are central to its reactivity. The formation of the dative B-N bond is a key feature, and its strength is influenced by both the electronic and steric properties of the amine. purdue.edu

The interaction between the Lewis acidic boron center and the Lewis basic nitrogen is a fundamental aspect of the chemistry of these compounds. wikipedia.org The strength of this interaction can be inferred from structural data, such as the B-N bond length. Shorter bond lengths generally indicate stronger interactions.

Below is a table of representative B-N bond lengths in various amine-borane adducts, as determined by X-ray crystallography.

| Amine-Borane Adduct | B-N Bond Length (Å) |

| 1-Methyl-1H-imidazole-borane | 1.58 |

| 4-(1H-Imidazol-1-yl)benzonitrile-borane | 1.57 |

| 1-(4-Methoxyphenyl)-1H-imidazole-borane | 1.61 |

Data from a study on high-nitrogen heterocycle borane-amines. nih.gov Data for this compound is not available.

Kinetic and Thermodynamic Aspects of this compound Reactions

The rates and equilibria of reactions involving this compound are dictated by their kinetic and thermodynamic parameters. While comprehensive experimental data for the title compound is scarce, general principles can be drawn from studies on related amine-borane systems.

For amidation reactions, for instance, the reaction rate is influenced by the nature of the amine and the carboxylic acid, as well as the reaction conditions such as temperature and solvent. diva-portal.org In boronic acid-catalyzed amidations, a complex interplay of steric and electronic effects of the amine has been observed, with benzylamine (B48309) often showing high reactivity. diva-portal.org

Thermodynamic data for the formation of amine-borane adducts show that the enthalpy of reaction becomes less favorable with increased steric branching on the amine. purdue.edu For example, the reaction enthalpy for the formation of n-butylamine-borane is more exothermic than that for tert-butylamine-borane. purdue.edu

Advanced Derivatization and Functionalization Strategies

The unique reactivity of this compound systems allows for their use in advanced synthetic methodologies, particularly in the formation of amide bonds.

Amidation Reactions Mediated by this compound Systems

Amine-boranes, including by extension this compound, can act as dual-purpose reagents in the direct amidation of carboxylic acids. organic-chemistry.org In this process, the borane moiety activates the carboxylic acid, while the amine component is delivered to form the amide bond. organic-chemistry.org This methodology offers a significant advantage for the incorporation of gaseous or low-boiling point amines, which are challenging to handle with conventional methods. organic-chemistry.org

The proposed mechanism for this transformation involves the formation of a triacyloxyborane-amine complex as a key intermediate. organic-chemistry.org The reaction proceeds without the need for harsh dehydrating agents or azeotropic water removal, making it a milder and more efficient approach to amide synthesis. organic-chemistry.org The scope of this reaction is broad, accommodating a variety of aliphatic and aromatic carboxylic acids. organic-chemistry.org The efficiency of these reactions can be high, with reported yields of up to 99%. organic-chemistry.org

The table below summarizes the scope of amidation reactions using various amine-boranes as dual-purpose reagents with benzoic acid as a representative carboxylic acid.

| Amine-Borane | Product Amide | Yield (%) |

| Benzylamine-borane | N-Benzylbenzamide | 95 |

| n-Butylamine-borane | N-n-Butylbenzamide | 88 |

| Aniline-borane | N-Phenylbenzamide | 75 |

Data from a study on the use of amine-boranes as dual-purpose reagents for direct amidation. purdue.edu

This methodology highlights the potential of this compound and its analogs as valuable reagents in organic synthesis, offering efficient and versatile pathways for the construction of important chemical bonds.

Complexation Chemistry with Transition Metals and Main Group Elements

The complexation of borane derivatives with transition metals and main group elements is a rich and diverse field of study. The nature of these interactions is highly dependent on the specific substituents on the boron atom and the electronic and steric properties of the metal or main group element. In many instances, borane compounds can act as versatile ligands.

Transition Metal Complexation:

Transition metals, with their partially filled d-orbitals, can form a variety of complexes with borane derivatives. tutorchase.com The bonding in these complexes can range from simple Lewis acid-base adducts to more complex interactions involving the B-H bonds. For instance, amine-boranes, which share a structural similarity with the hypothetical this compound, are known to coordinate to transition metals. The reactivity of transition metals is influenced by their stable electron configurations and high ionization energies. tutorchase.com

A general representation of potential coordination modes is presented in the table below.

| Metal Type | Potential Coordination Mode | Illustrative Example (General Borane Derivatives) |

| Late Transition Metals (e.g., Rh, Ir, Pd, Pt) | η²-H,B coordination of a B-H bond | [L₂Rh(H₂B(NR₂))] |

| Early Transition Metals (e.g., Ti, Zr) | Formation of boryl complexes via B-H activation | [Cp₂Zr(H)(B(OR)₂)] |

Main Group Element Complexation:

The interaction of borane compounds with main group elements is equally significant. Lewis acidic main group compounds, such as aluminum or gallium alkyls, can form adducts with the Lewis basic sites of a borane derivative. Conversely, if the borane derivative itself is sufficiently Lewis acidic, it can form complexes with Lewis basic main group compounds. The reactivity of main group elements can sometimes mimic that of transition metals. researchgate.net

| Main Group Element Type | Potential Interaction | Illustrative Example (General Borane Derivatives) |

| Lewis Acids (e.g., AlR₃, GaR₃) | Adduct formation with a Lewis basic site | [R₃Al-N(H₂)B(H₂)R'] |

| Lewis Bases (e.g., R₃P, R₂S) | Adduct formation with a Lewis acidic boron center | [R₃P-BH₃] |

Reaction Profiling and Intermediate Characterization

The reaction profiling of borane derivatives often involves studying their thermal decomposition, hydrolysis, and reactions with various substrates. Characterization of reactive intermediates is crucial for understanding the reaction mechanisms. Techniques such as in-situ NMR spectroscopy, trapping experiments, and computational modeling are often employed for this purpose.

For amine-borane compounds, dehydrogenation is a common reaction pathway, often proceeding through various intermediates. The study of these intermediates provides insight into the mechanism of hydrogen release, a process of significant interest in the context of chemical hydrogen storage.

Below is a hypothetical reaction profile table for the dehydrogenation of a generic amine-borane, illustrating the types of data that would be relevant.

| Reaction Step | Intermediate | Characterization Method | Key Findings |

| Initial Dehydrogenation | Aminoborane (B14716983) (H₂N=BH₂) | In-situ NMR, Matrix Isolation IR | Observation of transient species with B=N double bond characteristics. |

| Dimerization | Cyclodiborazane ([H₂NBH₂]₂) | X-ray Crystallography, NMR | Isolation and structural determination of a four-membered ring. |

| Polymerization | Polyaminoborane ([-HNBH-]n) | Gel Permeation Chromatography, Mass Spectrometry | Characterization of oligomeric and polymeric chains. |

An extensive search of publicly available scientific literature and databases has been conducted to gather information on the chemical compound “this compound” for the purpose of generating a detailed article on its spectroscopic and advanced analytical characterization.

Despite a thorough investigation using various search queries related to its spectroscopic properties (Nuclear Magnetic Resonance, Vibrational Spectroscopy, and Mass Spectrometry), no specific experimental data or research articles detailing the characterization of this compound could be located. The compound is mentioned in some chemical indexes and lists, but detailed scientific studies appear to be unavailable in the public domain.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline and includes the required data tables and detailed research findings for this compound. Attempting to generate such an article without available data would result in speculation and would not meet the standards of a professional and authoritative scientific piece.

Spectroscopic and Advanced Analytical Characterization of Monoaminocarboxydihydroborane

X-ray Crystallography for Definitive Solid-State Structural Determination

No crystallographic data, including crystal system, space group, unit cell dimensions, bond lengths, or bond angles, has been reported for monoaminocarboxydihydroborane. X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.comnih.gov The process involves diffracting X-rays off a single crystal to produce a pattern that can be mathematically decoded into a model of the electron density and, consequently, the atomic structure. anton-paar.com Without experimental data from such an analysis, a definitive solid-state structure cannot be described.

Other Advanced Spectroscopic Techniques for Electronic Structure and Surface Analysis

There are no available studies utilizing advanced spectroscopic techniques such as X-ray Photoelectron Spectroscopy (XPS) or Ultraviolet Photoelectron Spectroscopy (UPS) on this compound. These techniques are crucial for understanding the electronic structure and surface chemistry of a compound.

X-ray Photoelectron Spectroscopy (XPS) provides information on elemental composition and the chemical states of those elements by measuring the binding energies of core-level electrons. ntu.edu.tw Analysis of chemical shifts in the binding energies can reveal details about the bonding environment of atoms within a molecule. libretexts.org

Ultraviolet Photoelectron Spectroscopy (UPS) is used to probe the energies of valence electrons, providing direct insight into the molecular orbital structure of a compound. researchgate.net

Without experimental spectra and associated research findings for this compound, a discussion of its electronic structure and surface properties based on these advanced techniques cannot be provided.

Computational and Theoretical Chemistry of Monoaminocarboxydihydroborane

Quantum Chemical Calculations for Electronic Structure and Bonding Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. physionet.orgr-project.org These methods, rooted in quantum mechanics, are used to determine the electronic structure, which governs the physical and chemical behavior of a substance. For a molecule like Monoaminocarboxydihydroborane, such calculations would typically involve solving the Schrödinger equation, often using approximations like Density Functional Theory (DFT) or Hartree-Fock methods to make the problem computationally tractable. physionet.org

Molecular Orbital Analysis and Electronic Descriptors

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with MO analysis providing insight into bonding, reactivity, and electronic transitions. This analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. Electronic descriptors such as electronegativity, hardness, and softness, derived from MO energies, would further quantify the molecule's reactivity. Natural Bond Orbital (NBO) analysis could also be employed to study charge distribution and donor-acceptor interactions within the molecule. However, no specific MO diagrams or calculated electronic descriptors for this compound have been published.

Energetic Landscape and Conformational Stability Calculations

The conformational stability of a molecule is determined by its potential energy surface. Computational methods are used to locate energy minima corresponding to stable conformers and the transition states that connect them. For this compound, this would involve systematically exploring different spatial arrangements of its atoms to identify the most stable three-dimensional structures. Techniques like geometry optimization would be used to find these low-energy conformations. The relative energies of these conformers would determine their population at a given temperature. Without specific studies, the energetic landscape and the most stable conformers of this compound remain undetermined.

Reaction Pathway Prediction and Transition State Theory Applications

Computational chemistry is a powerful tool for mapping out the potential reaction pathways of a compound. By applying Transition State Theory (TST), researchers can calculate the energy barriers (activation energies) for various potential reactions, providing insights into reaction kinetics and mechanisms. This involves locating the transition state, which is a first-order saddle point on the potential energy surface. For this compound, this could be used to predict its decomposition pathways or its reactivity with other molecules. The Eyring equation, a cornerstone of TST, relates the rate constant of a reaction to the Gibbs free energy of activation. The application of these predictive models to this compound has not been documented in the scientific literature.

In Silico Spectroscopic Property Prediction and Experimental Validation

Computational methods can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. physionet.org These in silico predictions are invaluable for interpreting experimental spectra or for identifying unknown compounds. For instance, the calculation of vibrational frequencies can help assign the peaks in an experimental IR spectrum. Similarly, NMR chemical shifts can be calculated to aid in structure elucidation. The accuracy of these predictions relies on the level of theory and basis set used in the calculation. To date, no such predicted spectra for this compound have been published and compared with experimental data.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, including the influence of solvent and intermolecular forces. By simulating the motion of a molecule and its surrounding solvent molecules over time, MD can provide a detailed picture of solvation effects on conformational preferences and reactivity. These simulations can reveal the structure of the solvent shell around this compound and calculate properties like the radial distribution function. Such studies are crucial for understanding the behavior of the compound in solution, but specific MD simulation results for this compound are not available.

De Novo Design and Virtual Screening of Novel this compound Analogs

Computational techniques are increasingly used in the design of new molecules with desired properties. De novo design algorithms can build novel molecular structures from scratch, while virtual screening allows for the rapid computational assessment of large libraries of existing compounds to identify promising candidates. If this compound were identified as a lead compound, these methods could be used to design and screen for analogs with improved activity or properties. This process often involves techniques like pharmacophore modeling and molecular docking. However, there is no indication in the literature that this compound has been the subject of such design or screening efforts.

Exploration of Non Clinical Applications and Future Directions

Catalytic Applications of Monoaminocarboxydihydroborane in Organic Transformations

The catalytic activity of aminoborane (B14716983) derivatives is a subject of ongoing research, particularly in the context of dehydrocoupling reactions. These reactions, which involve the formation of element-element bonds with the concurrent release of hydrogen gas, are of significant interest for both organic synthesis and materials chemistry. researchgate.net While specific studies on this compound as a catalyst are not extensively documented, the general class of amine-borane adducts has been shown to undergo catalytic dehydrocoupling. nih.govrsc.org For instance, rhodium complexes have been used to catalyze the dehydrocoupling of dimethylamine-borane adducts. nih.gov This suggests that this compound could potentially participate in or catalyze similar transformations.

The reactivity of the B-N bond in aminoboranes makes them candidates for various catalytic processes. researchgate.net The development of new catalytic systems is a continuous effort in chemistry, and the unique electronic properties of boron-nitrogen compounds position them as an area of interest for creating novel catalysts. nih.gov

Contributions to Advanced Materials Science and Engineering

The field of materials science is constantly seeking new building blocks for advanced materials with tailored properties. Boron-nitrogen compounds are of particular interest due to their unique electronic and structural characteristics. researchgate.net

Precursors for Polymer Synthesis and Nanomaterial Fabrication

Aminoboranes are considered valuable precursors for the synthesis of poly(aminoborane)s, which are inorganic polymers with a backbone of alternating boron and nitrogen atoms. These materials are isoelectronic with polyolefins and are of interest for their potential as high-performance polymers and pre-ceramics. researchgate.net The dehydrocoupling of amine-borane adducts is a primary route to these polymers. researchgate.net While specific polymerization studies involving this compound are not detailed in available literature, its structure suggests it could serve as a monomer in the synthesis of novel polymers. The ability to create polymers from basic monomers is a cornerstone of materials science. sigmaaldrich.com

In the realm of nanomaterials, boron nitride nanosheets and other nanostructures have garnered significant attention for their exceptional properties. e3s-conferences.orgnih.govfrontiersin.orgmdpi.comrsc.org The synthesis of functionalized boron nitride nanosheets can be achieved through green chemistry approaches, highlighting the move towards more sustainable production methods. kashanu.ac.ir Although direct use of this compound in nanomaterial fabrication is not explicitly described, its status as a boron-nitrogen compound makes it a potential candidate for the synthesis or functionalization of such materials.

Development of Boron-Nitrogen Containing Materials

Boron-nitrogen compounds form a diverse class of materials with a wide range of properties and applications. researchgate.net These materials are explored for their potential in various high-tech fields. The synthesis of boron, nitrogen co-doped porous carbons has been achieved through mechanochemical methods, demonstrating a green and convenient route to these materials which have applications as metal-free catalysts. nih.gov The unique properties of boron nitride, such as high thermal and chemical resistance, make it a valuable industrial ceramic. nih.gov The development of new boron-nitrogen containing materials is an active area of research, and compounds like this compound could play a role in the creation of novel materials with desired functionalities.

Advances in Green Chemistry and Sustainable Chemical Technologies

Green chemistry principles aim to reduce the environmental impact of chemical processes. rsc.org The use of boron-containing compounds is being explored within this framework. For example, a green chemistry approach has been developed for the synthesis of functionalized boron nitride nanosheets using water as a byproduct and avoiding organic solvents. kashanu.ac.ir

The dehydrocoupling reactions of amine-boranes are considered atom-efficient, producing dihydrogen as the only byproduct, which aligns with green chemistry principles. researchgate.netmdpi.com The development of sustainable alternatives for chemical synthesis is a major goal, and the use of C-H activation pathways in polymerization, such as in direct arylation polymerization (DArP), offers a more sustainable route to conjugated polymers compared to traditional methods that use organoboron or organostannane reagents. rsc.org While direct applications of this compound in green chemistry are not specified, its nature as a boron-nitrogen compound places it within a class of substances with potential for developing more sustainable chemical technologies.

Future Challenges and Opportunities in this compound Research

The limited specific research on this compound presents both a challenge and an opportunity. The primary challenge is the lack of foundational data on its reactivity, properties, and potential applications. nih.gov This scarcity of information hinders its immediate use in the fields discussed.

However, this also signifies a significant opportunity for new research. nih.gov Future studies could focus on:

Fundamental Synthesis and Characterization: Developing efficient and scalable synthetic routes to high-purity this compound and thoroughly characterizing its physical and chemical properties.

Catalytic Potential: Investigating its activity as a catalyst or pre-catalyst in a range of organic transformations, particularly in dehydrocoupling and hydrogenation reactions. rsc.orgrsc.orgrsc.orgsciopen.comrsc.org

Polymer and Materials Chemistry: Exploring its use as a monomer for the synthesis of novel boron-nitrogen containing polymers and as a precursor for the fabrication of advanced nanomaterials. sigmaaldrich.comnih.govbeilstein-journals.org

Green Chemistry Applications: Evaluating its potential in sustainable chemical processes, either as a reagent, catalyst, or starting material for environmentally benign products. kashanu.ac.irrsc.org

The exploration of the broader family of aminoboranes and boron-nitrogen compounds has revealed a rich and promising field of chemistry. rsc.orgresearchgate.net this compound, as a specific member of this family, holds untapped potential that awaits discovery through dedicated research efforts.

Conclusion and Research Outlook

Synthesis of Key Academic Findings and Contributions

An extensive search of scholarly articles and scientific repositories indicates that monoaminocarboxydihydroborane is recognized as a bioactive chemical. hodoodo.com It is mentioned in the context of research involving metalloendopeptidases and is listed as a substance in a study concerning the ZMPSTE24 protein, which is associated with certain genetic disorders. nih.gov However, these mentions are peripheral, and the compound is not the primary subject of these studies. The available information primarily consists of its listing in chemical supply catalogs and large-scale chemical databases. medkoo.comphysionet.orgr-project.org One study on tumor cell surveillance in lungs lists "Boron Compounds" in its MeSH terms, but does not specifically detail the role or findings related to this compound. nih.gov Consequently, there is a notable absence of key academic findings or significant contributions directly attributable to dedicated research on this compound.

Identification of Unresolved Questions and Promising Avenues for Future Inquiry

The current state of knowledge, or lack thereof, surrounding this compound naturally gives rise to a multitude of unresolved questions. Virtually every aspect of its chemical and physical nature warrants investigation.

Promising avenues for future inquiry would logically begin with the fundamentals:

Synthesis and Characterization: The development and optimization of a reliable synthetic pathway for this compound are paramount. Following a successful synthesis, a comprehensive characterization using modern analytical techniques (such as NMR, mass spectrometry, and X-ray crystallography) would be essential to elucidate its precise molecular structure and stereochemistry.

Chemical Reactivity and Properties: Systematic studies are needed to understand its stability, reactivity with other chemical species, and its fundamental physicochemical properties such as solubility, pKa, and electrochemical potential.

Biological Activity: Given its classification as "bioactive," a critical area of future research would be to systematically screen this compound for various biological activities. hodoodo.com Investigating its potential as an enzyme inhibitor, a therapeutic agent, or a molecular probe could unveil valuable applications. The initial link to metalloendopeptidases suggests a potential starting point for such investigations. nih.gov

Computational Modeling: In parallel with experimental work, theoretical and computational studies could predict the compound's structure, properties, and potential interactions with biological targets, thereby guiding and accelerating experimental research.

In essence, this compound represents a largely unexplored chemical entity. The field is wide open for foundational research that could potentially uncover novel chemistry and applications. Without such dedicated studies, its scientific and practical value will remain unknown.

Q & A

Q. What are the established synthetic pathways for Monoaminocarboxydihydroborane, and how can their efficiency be quantitatively compared?

Methodological Answer:

- Compare reaction conditions (temperature, solvent, catalyst) across pathways using kinetic studies and yield optimization experiments.

- Employ analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify purity and byproduct formation.

- Use computational tools (e.g., density functional theory) to model reaction mechanisms and identify rate-limiting steps .

- Reference standardized protocols from borane chemistry literature to ensure reproducibility .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural properties?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use B NMR to analyze boron environments and H/C NMR for organic moieties.

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., B-H stretches at ~2500 cm) and monitor reaction progress.

- X-ray Diffraction : Resolve crystal structures to confirm bond lengths and angles, ensuring alignment with computational models.

- Cross-validate findings with mass spectrometry (MS) for molecular weight confirmation .

Q. How can researchers design a systematic literature review to identify gaps in this compound’s applications?

Methodological Answer:

- Define search terms (e.g., "borane derivatives," "carborane synthesis") across databases like PubMed, Scopus, and Web of Science.

- Apply inclusion/exclusion criteria (e.g., peer-reviewed articles from 2000–2025) to filter studies.

- Use tools like PRISMA flow diagrams to document screening processes and highlight understudied areas (e.g., catalytic or biomedical applications) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported stability data for this compound under varying environmental conditions?

Methodological Answer:

- Conduct controlled stability studies (e.g., thermal gravimetric analysis, TGA) under inert vs. ambient atmospheres.

- Compare degradation pathways using accelerated aging experiments and monitor intermediates via in-situ Raman spectroscopy.

- Employ meta-analysis to reconcile discrepancies, adjusting for variables like sample purity or measurement techniques .

Q. How can hybrid computational-experimental approaches optimize this compound’s reactivity in catalytic systems?

Methodological Answer:

- Use quantum mechanical calculations (e.g., DFT) to predict active sites and reaction barriers.

- Validate predictions with kinetic experiments (e.g., turnover frequency measurements) under controlled catalytic conditions.

- Integrate machine learning to analyze large datasets and identify optimal ligand-catalyst combinations .

Q. What methodologies are critical for assessing this compound’s potential toxicity in biomedical research?

Methodological Answer:

- Perform in vitro cytotoxicity assays (e.g., MTT or LDH release) on cell lines, comparing results to structurally similar boranes.

- Use animal models to evaluate acute toxicity, biodistribution, and clearance rates, adhering to ethical guidelines.

- Cross-reference findings with toxicogenomic databases to identify molecular targets and mechanisms .

Methodological Design Trends in Borane Research

Table 1: Distribution of Methodological Approaches in Borane Compound Research (Adapted from )

| Methodological Design | Percentage |

|---|---|

| Conceptual Paper | 37% |

| Multiple Case Study Research | 26% |

| Literature Review | 16% |

| Single Case Study Research | 16% |

| Focus Group | 5% |

Q. Key Recommendations for Rigorous Research Design

- Align research questions with frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological soundness .

- Prioritize mixed-methods designs when addressing complex phenomena (e.g., mechanistic studies integrating computational and experimental data) .

- Document all protocols in detail to enable replication, emphasizing variables like solvent purity, temperature gradients, and instrumentation calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.